molecular formula C28H17NO9 B119745 Fluorescein diacetate 5-maleimide CAS No. 150322-01-3

Fluorescein diacetate 5-maleimide

Cat. No. B119745
M. Wt: 511.4 g/mol
InChI Key: WZBJWHQRQDEKOF-UHFFFAOYSA-N
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Description

Fluorescein diacetate 5-maleimide is a chemical compound with the empirical formula C28H17NO9 . It is suitable for fluorescence and can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) applicable in the subcellular fractionation process . It is also used in the surface modification of glass substrates to alter the surface properties .


Molecular Structure Analysis

The molecular weight of Fluorescein diacetate 5-maleimide is 511.44 . The SMILES string representation of its structure is CC(=O)Oc1ccc2c(Oc3cc(OC(C)=O)ccc3C24OC(=O)c5cc(ccc45)N6C(=O)C=CC6=O)c1 .


Chemical Reactions Analysis

Fluorescein-5-maleimide is an activated fluorescent molecule that is used to easily conjugate fluorescein to proteins . The maleimide group reacts optimally with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond .


Physical And Chemical Properties Analysis

Fluorescein diacetate 5-maleimide is a solid . It is soluble in DMF, DMSO, and dioxane . Its fluorescence excitation and emission wavelengths are 492 nm and 520 nm respectively in 0.1 M phosphate pH 7.0 (after derivatization with 2-mercaptoethanol and after cleavage by esterase) .

Scientific Research Applications

Fluorescent Labeling in Nanotechnology

Fluorescein diacetate 5-maleimide is used in nanotechnology for fluorescent labeling. A study by Díaz et al. (2013) developed a methodology to detect and track fluorescent-labeled nanoclay in polymer-clay nanocomposite films using Fluorescein-5-maleimide (Díaz et al., 2013).

Protein Modification and Bioconjugation

Fluorescein diacetate 5-maleimide plays a significant role in protein modification and bioconjugation. Smith et al. (2010) illustrated its use for reversible cysteine modification in proteins, highlighting its potential for multiple points of attachment in protein modification (Smith et al., 2010).

Bioconjugation in Drug Development

The compound's application extends to bioconjugation in drug development. Renault et al. (2018) discussed the use of maleimides, like fluorescein diacetate 5-maleimide, in bioconjugation, particularly in the development of immunotoxins and antibody-drug conjugates for cancer therapies (Renault et al., 2018).

Cellulose Nanofibril Labeling

It is also used for labeling cellulose nanofibrils, as demonstrated by Navarro et al. (2015), who modified cellulose nanofibrils with fluorescein diacetate 5-maleimide for fluorescence imaging (Navarro et al., 2015).

Biomedical Applications

In biomedical research, Zhou et al. (2012) synthesized a copolymer including fluorescein diacetate 5-maleimide for cellular uptake studies, demonstrating its potential in drug delivery and imaging (Zhou et al., 2012).

Enhancing Fluorescence in Porous Silicon Mirrors

Palestino et al. (2007) enhanced the emission signal from fluorescein-5-maleimide in porous silicon mirrors, indicating its use in advanced optical applications (Palestino et al., 2007).

Thiol-Reactive Label Development

Link et al. (2010) utilized maleimide for developing thiol-reactive fluorescent labels, showcasing the versatility of fluorescein diacetate 5-maleimide in developing probes and labels (Link et al., 2010).

Understanding Fluorescence Quenching Mechanisms

Guy et al. (2007) studied dimaleimide fluorogens, including fluorescein-5-maleimide derivatives, to understand the fluorescence quenching mechanism, important in fluorescent protein labeling (Guy et al., 2007).

Safety And Hazards

Fluorescein diacetate 5-maleimide may form combustible dust concentrations in air . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

Fluorescein diacetate 5-maleimide can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) applicable in the subcellular fractionation process . It is also used in the surface modification of glass substrates to alter the surface properties . These applications suggest potential future directions in nanoparticle preparation and surface modification technologies.

properties

IUPAC Name

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJWHQRQDEKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404274
Record name 5-Maleimido-fluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein diacetate 5-maleimide

CAS RN

150322-01-3
Record name 5-Maleimido-fluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein diacetate 5-maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
D Zhou, L Hu, W Wang, X Zhao - Reactive and Functional Polymers, 2012 - Elsevier
… 2A and C, the peaks “a”, “b”, “c”, and “d” belong to the chemical shifts of protons of aromatic nucleus in fluorescein diacetate 5-maleimide, and they were relatively labeled in the …
Number of citations: 3 www.sciencedirect.com
JRG Navarro, G Conzatti, Y Yu, AB Fall… - …, 2015 - ACS Publications
… -modified CNF with fluorescein diacetate 5-maleimide using Diels-… a solution of fluorescein diacetate 5-maleimide display an … However, when the fluorescein diacetate 5-maleimide is …
Number of citations: 78 pubs.acs.org
NH Abdullah, WAWA Bakar, R Hussain… - ARPN Journal of …, 2015 - Citeseer
… the thiol patterned stamped on glass substrates by microcontact printing, the thiol patterns were further bound to the fluorescence probe namely fluorescein diacetate 5-maleimide. The …
Number of citations: 11 citeseerx.ist.psu.edu
DBTG Raj - researchgate.net
… was coupled with synthetic conjugate Fluorescein diacetate 5maleimide or FIAsHEDT2 using the … This generated Fluorescein diacetate 5 maleimide or FIAsHEDT2maleimide coupled …
Number of citations: 0 www.researchgate.net
S Galal, C Jones, K Coward - Human Reproduction, 2021 - academic.oup.com
… SSNPs (20 nm) were conjugated with fluorescein diacetate–5-maleimide (FDA5M), a fluorescent protein. FDA5M-labelled SSNPS were incubated with boar sperm (N = 3) at 10 and …
Number of citations: 2 academic.oup.com
M Green, NS Gilhooly, S Abedeen, DJ Scott… - Biosensors and …, 2014 - Elsevier
… Of those tested, fluorescein diacetate 5-maleimide (Fig. 1B) gave significantly less protein … Table S1 also reveals that FDA5M (fluorescein diacetate 5 maleimide) gives the least protein …
Number of citations: 10 www.sciencedirect.com
M Benaglia, A Alberti, E Spisni, A Papi… - Journal of Materials …, 2011 - pubs.rsc.org
… This leaves a free thiol group which reacts with fluorescein diacetate 5-maleimide resulting in unimers covalently bound with the fluorescent dye (Scheme 3). It should be noticed that …
Number of citations: 15 pubs.rsc.org
S Pérez-Rentero, AV Garibotti, R Eritja - Molecules, 2010 - mdpi.com
… In the case of the fluorescein diacetate 5-maleimide we observed that the acetate groups are partially hydrolyzed in the reaction conditions yielding a complex HPLC profile (see …
Number of citations: 8 www.mdpi.com
DBTG Raj - 2015 - researchsquare.com
… Step 1: Here the FIAsH-EDT2 molecule is redesigned by addition of maleimide group to the fluorescein diacetate 5-maleimide conjugates. It is well known mechanism that the binding of …
Number of citations: 5 www.researchsquare.com
SA Bode, MB Hansen, RAJF Oerlemans… - Bioconjugate …, 2015 - ACS Publications
… After global deprotection and cleavage from the resin, the C-terminal cysteine was used to conjugate fluorescein diacetate 5-maleimide to the peptides. This label allows for fluorescence…
Number of citations: 31 pubs.acs.org

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